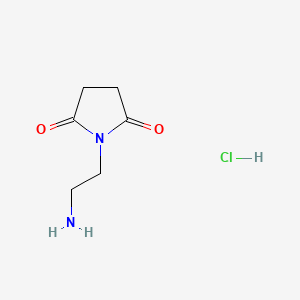

1-(2-Aminoethyl)pyrrolidine-2,5-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-aminoethyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c7-3-4-8-5(9)1-2-6(8)10/h1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYMHDDMXRVUFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 1-(2-Aminoethyl)pyrrolidine-2,5-dione: A Bifunctional Building Block for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Aminoethyl)pyrrolidine-2,5-dione, a derivative of succinimide, is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates both a reactive primary amine and a succinimide ring system, providing two distinct points for chemical modification. This guide offers an in-depth exploration of its structure, physicochemical properties, synthesis, and reactivity. Particular focus is placed on its application as a linker in bioconjugation and as a foundational scaffold in the development of novel therapeutic agents, supported by detailed experimental protocols and mechanistic insights.

Chemical Identity and Structural Analysis

The utility of this compound stems directly from its unique molecular architecture, which features two key functional groups amenable to a wide range of chemical transformations.

Nomenclature and Chemical Identifiers:

-

IUPAC Name: this compound[1]

-

Common Synonyms: N-(2-Aminoethyl)succinimide

-

CAS Number: 25660-19-9[1]

-

Molecular Formula: C₆H₁₀N₂O₂[1]

-

Molecular Weight: 142.16 g/mol [1]

Structural Elucidation: The molecule consists of a five-membered pyrrolidine-2,5-dione (succinimide) ring N-substituted with an ethylamine chain.

-

The Succinimide Ring: This five-membered cyclic imide contains two carbonyl groups adjacent to the nitrogen atom. The planarity of this ring is a subject of interest, with some strain influencing its reactivity. This ring system is a cornerstone of many biologically active compounds.[2][3]

-

The Ethylamine Moiety: The terminal primary amine (-NH₂) is a potent nucleophile and a common handle for forming stable amide bonds, making it ideal for conjugation chemistry.

// Atom nodes N1 [label="N", pos="0,0!", shape=plaintext]; C1 [label="C", pos="-1.2,-0.5!", shape=plaintext]; C2 [label="C", pos="-1.2,-1.8!", shape=plaintext]; C3 [label="C", pos="0,-2.3!", shape=plaintext]; C4 [label="C", pos="1.2,-1.8!", shape=plaintext]; C5 [label="C", pos="1.2,-0.5!", shape=plaintext]; O1 [label="O", pos="-2.2,-0.2!", shape=plaintext]; O2 [label="O", pos="2.2,-0.2!", shape=plaintext]; C6 [label="CH₂", pos="0,1.3!", shape=plaintext]; C7 [label="CH₂", pos="0,2.6!", shape=plaintext]; N2 [label="NH₂", pos="0,3.9!", shape=plaintext, fontcolor="#34A853"];

// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C1 -- O1 [style=double]; C5 -- O2 [style=double]; N1 -- C6; C6 -- C7; C7 -- N2;

// Annotations label_succinimide [label="Succinimide Ring", pos="-2.5,-1.5!", shape=plaintext, fontcolor="#EA4335"]; label_amine [label="Primary Amine", pos="2.5,3.9!", shape=plaintext, fontcolor="#34A853"]; } } Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for laboratory handling, experimental design, and formulation development.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O₂ | [1] |

| Molecular Weight | 142.16 g/mol | [1] |

| Appearance | White solid / precipitate | [4] |

| Melting Point | 132-134 °C | [4] |

| Purity | ≥97% (typical) | [1] |

| Storage | Store at 0-8 °C | [1] |

Synthesis and Characterization

The most common and straightforward synthesis involves the reaction between succinic anhydride and ethylenediamine.[4] This reaction proceeds via a two-step mechanism: nucleophilic attack of one amine group from ethylenediamine onto an anhydride carbonyl, followed by intramolecular cyclization with the loss of water to form the stable imide ring.

Representative Synthesis Protocol: [4]

-

Dissolve succinic anhydride (1.0 eq) in a suitable solvent such as absolute ethanol with stirring.

-

Separately, dissolve ethylenediamine (1.0 eq) in absolute ethanol.

-

Add the ethylenediamine solution to the succinic anhydride solution.

-

Heat the reaction mixture under reflux for approximately 45-60 minutes. A white precipitate is typically observed to form during this period.[4]

-

After cooling, collect the solid product by filtration.

-

Wash the collected solid with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

-

Dry the final product, for instance, in a desiccator.

Characterization: The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

-

FT-IR Spectroscopy: To identify characteristic peaks for the amine (N-H stretching) and imide (C=O stretching) functional groups.

-

UV-Visible Spectroscopy: The carbonyl groups exhibit characteristic electronic transitions (π→π* and n→π*).[5]

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the molecule.

Reactivity and Chemical Applications

The dual functionality of this compound is the cornerstone of its utility, allowing for sequential or orthogonal chemical modifications.

A. Reactivity of the Primary Amine: The terminal amino group is a strong nucleophile and readily participates in reactions common to primary amines.

-

Amide Bond Formation: This is the most prevalent application, where the amine reacts with carboxylic acids (or their activated forms like acyl chlorides or NHS esters) to form highly stable amide linkages. This reaction is fundamental in peptide synthesis and bioconjugation.[6]

-

Schiff Base Formation: Reaction with aldehydes or ketones yields Schiff bases (imines), which can be useful intermediates or ligands for metal complexes.

B. Reactivity of the Succinimide Ring: The imide ring, while relatively stable, can undergo nucleophilic attack, leading to ring-opening.

-

Hydrolysis: Under basic conditions (e.g., alkaline solutions), the imide ring can be hydrolyzed, opening to form a succinamic acid derivative.[7][8] The rate of hydrolysis can be influenced by adjacent functional groups and pH.[7]

-

Aminolysis: Strong nucleophiles, such as hydroxylamine or other amines, can attack a carbonyl carbon of the imide, leading to ring-opening and the formation of new amide or hydroxamic acid derivatives.[9][10]

Key Application: A Bifunctional Linker in Bioconjugation Bioconjugation is the process of covalently linking molecules, often to bestow new functions upon biomolecules like proteins or antibodies.[11] this compound is an exemplary building block for creating heterobifunctional linkers used in constructing Antibody-Drug Conjugates (ADCs) and other targeted therapies.[11][12]

The typical strategy involves:

-

Modification of the Amine: The primary amine is first reacted with a molecule of interest (e.g., a cytotoxic drug containing a carboxylic acid).

-

Modification of the Succinimide: The succinimide portion is then modified or used as a handle to attach to another molecule (e.g., an antibody).

Experimental Protocols & Methodologies

The following protocols provide practical, step-by-step guidance for common reactions involving this reagent.

Protocol 1: Amide Coupling with a Carboxylic Acid

This protocol describes the formation of an amide bond between the primary amine of this compound and a generic carboxylic acid (R-COOH) using a standard carbodiimide coupling agent.

Materials:

-

This compound

-

Carboxylic acid (R-COOH)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation: In a round-bottom flask under an inert atmosphere (N₂), dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 30-60 minutes. This step forms a more reactive NHS-ester intermediate, improving coupling efficiency.

-

Coupling: Add this compound (1.1 eq) to the reaction mixture, followed by DIPEA (2.0 eq). DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct of the EDC reaction.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid and NHS) and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

-

Characterization: Confirm the structure of the final product using NMR and Mass Spectrometry.

Safety, Handling, and Storage

As a laboratory chemical, proper safety precautions are mandatory.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[1]

-

Precautionary Statements: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

-

Handling: Handle in a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 0-8 °C to ensure long-term stability.[1]

Conclusion

This compound is a highly valuable and versatile bifunctional building block. Its straightforward synthesis and the distinct reactivity of its primary amine and succinimide moieties make it a powerful tool for chemists, particularly in the fields of bioconjugation, drug delivery, and polymer chemistry.[12][] The ability to use this compound to link different molecular entities with high efficiency and control underpins its continued importance in the development of complex, functional molecules and materials.

References

-

Al-Amiery, A. A. (2012). Synthesis and spectral analysis of some metal complexes with mixed Schiff base ligands 1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione (HL1) and (2-hydroxybenzalidine)glycine (HL2). ResearchGate. [Link]

-

Yu, M., Huang, X., & Gao, F. (2012). Pyrrolidine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2738. [Link]

-

Al-Masoudi, N. A., & Al-Amiery, A. A. (2020). Synthesis and spectral analysis of some metal complexes with mixed Schiff base ligands 1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione (HL1) and (2-hydroxybenzalidine)glycine (HL2). ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]pyrrolidine-2,5-dione. PubChem. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved January 26, 2026, from [Link]

-

CAS. (n.d.). Isosclerone. CAS Common Chemistry. Retrieved January 26, 2026, from [Link]

-

MDPI. (2022). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Organics, 4(1), 15. [Link]

-

The Good Scents Company. (n.d.). dehydro-ar-ionene. Retrieved January 26, 2026, from [Link]

-

Chen, Y., et al. (2021). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Advances, 11(43), 26863–26871. [Link]

-

ResearchGate. (2022). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. ResearchGate. [Link]

-

MDPI. (2024). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. Pharmaceuticals, 17(10), 1234. [Link]

-

PubMed. (2016). Bioconjugation and Applications of Amino Functional Fluorescence Polymers. Macromolecular bioscience, 16(12), 1738–1747. [Link]

-

PubMed Central. (2021). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 26(11), 3341. [Link]

-

YouTube. (2022, April 26). MCQ-217: About reaction of Succinimide by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecules). [Link]

-

ResearchGate. (2020). Synthesis and spectral analysis of some metal complexes with mixed Schiff base ligands 1-[2-(2-hydroxybenzylideneamino)ethyl]pyr. ResearchGate. [Link]

Sources

- 1. This compound 97% | CAS: 25660-19-9 | AChemBlock [achemblock.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Bioconjugation application notes [bionordika.fi]

- 12. Bioconjugation and Applications of Amino Functional Fluorescence Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Mechanistic Intricacies of 1-(2-Aminoethyl)pyrrolidine-2,5-dione: A Technical Guide for Researchers

Introduction: The Prominence of the Pyrrolidine-2,5-dione Scaffold in Drug Discovery

The pyrrolidine-2,5-dione, or succinimide, nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of synthetic and naturally occurring bioactive compounds.[1][2] Its prevalence in drug discovery is attributed to its unique structural and chemical properties, which allow for diverse biological activities.[3] Derivatives of this versatile five-membered heterocyclic ring have demonstrated a broad spectrum of pharmacological effects, including anticonvulsant, anti-inflammatory, anticancer, and antimicrobial activities.[1][4] This guide focuses on a specific derivative, 1-(2-Aminoethyl)pyrrolidine-2,5-dione, and aims to provide an in-depth exploration of its potential mechanisms of action, drawing upon the established pharmacology of the broader succinimide class. While direct mechanistic studies on this particular molecule are limited, its structural features—a reactive succinimide ring and a protonatable aminoethyl side chain—allow for the formulation of scientifically grounded hypotheses regarding its biological targets and cellular effects.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to elucidating its mechanism of action. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential to interact with biological targets.

| Property | Value | Source |

| Molecular Formula | C6H10N2O2 | [5] |

| Molecular Weight | 142.16 g/mol | [5] |

| Appearance | White solid | [5] |

| UV-Vis Absorption | λmax at 236 nm and 300 nm | [5] |

| IUPAC Name | This compound | N/A |

| Synonyms | N-(2-aminoethyl)succinimide | N/A |

The presence of both a hydrogen bond donor (the primary amine) and acceptor (the carbonyl groups and the tertiary amine) suggests that this compound can participate in various intermolecular interactions with biological macromolecules. The aminoethyl side chain is expected to be protonated at physiological pH, conferring a positive charge that may influence its interaction with negatively charged pockets in proteins or nucleic acids.

Core Directive: Postulated Mechanisms of Action

Based on the extensive literature on pyrrolidine-2,5-dione derivatives, two primary mechanisms of action can be postulated for this compound: modulation of ion channels, leading to anticonvulsant effects, and inhibition of key inflammatory enzymes.

Anticonvulsant Activity via T-type Calcium Channel Blockade

A well-established mechanism of action for several succinimide-based anticonvulsant drugs, such as ethosuximide, is the blockade of low-voltage-activated (T-type) calcium channels.[6][7][8] These channels are crucial in the thalamocortical circuitry, and their aberrant activity is implicated in the generation of absence seizures.[7]

Hypothesized Mechanism: this compound may act as a state-dependent blocker of T-type calcium channels.[8] The succinimide ring is believed to interact with the channel protein, while the protonated aminoethyl side chain could further anchor the molecule within the channel pore or at an allosteric site, thereby stabilizing the inactivated state of the channel and preventing the influx of calcium ions. This reduction in calcium influx would dampen neuronal excitability in the thalamus, mitigating the spike-and-wave discharges characteristic of absence seizures.[7]

Caption: Postulated mechanism of anticonvulsant action via T-type calcium channel blockade.

Anti-inflammatory Effects through Enzyme Inhibition

Numerous pyrrolidine-2,5-dione derivatives have been reported to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[9][10] These enzymes are pivotal in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Hypothesized Mechanism: The succinimide core of this compound could potentially bind to the active site of COX and/or 5-LOX enzymes. The aminoethyl side chain might facilitate this interaction by forming ionic bonds or hydrogen bonds with key amino acid residues within the enzyme's active site. By inhibiting these enzymes, the compound would effectively block the synthesis of prostaglandins and leukotrienes, thereby reducing inflammation.[10]

Caption: Postulated mechanism of anti-inflammatory action via COX/5-LOX inhibition.

Covalent Modification of Biological Targets

The succinimide ring is susceptible to nucleophilic attack, particularly from primary amines and sulfhydryl groups under physiological conditions.[1] This reactivity opens the possibility of this compound acting as a covalent modifier of proteins.

Hypothesized Mechanism: The primary amine of the aminoethyl side chain could facilitate an intramolecularly catalyzed or the succinimide ring itself could undergo a ring-opening reaction upon attack by a nucleophilic residue (e.g., cysteine or lysine) on a target protein.[11][12] This covalent modification could irreversibly inhibit the protein's function, leading to a sustained pharmacological effect.

Experimental Protocols for Mechanistic Validation

To validate the aforementioned hypotheses, a series of in vitro and in vivo experiments are proposed.

Protocol 1: Electrophysiological Assessment of T-type Calcium Channel Blockade

Objective: To determine if this compound blocks T-type calcium channels.

Methodology:

-

Cell Culture: Utilize a cell line stably expressing human recombinant T-type calcium channels (e.g., Cav3.1, Cav3.2, or Cav3.3) in a suitable expression system (e.g., HEK293 cells).

-

Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure T-type calcium currents.

-

Drug Application: Apply varying concentrations of this compound to the cells and record the effect on the calcium currents.

-

Data Analysis: Construct dose-response curves to determine the IC50 value. Investigate the voltage- and use-dependency of the block to ascertain the state-dependent nature of the interaction.

Protocol 2: In Vitro Enzyme Inhibition Assays

Objective: To assess the inhibitory activity of this compound against COX-1, COX-2, and 5-LOX.

Methodology:

-

Enzyme Source: Use purified recombinant human COX-1, COX-2, and 5-LOX enzymes.

-

Assay Principle: Employ commercially available colorimetric or fluorometric assay kits that measure the enzymatic activity.

-

Inhibition Studies: Incubate the enzymes with a range of concentrations of this compound and the respective substrates.

-

Data Analysis: Measure the product formation and calculate the percentage of inhibition. Determine the IC50 values for each enzyme to assess potency and selectivity.

Protocol 3: Mass Spectrometry-Based Proteomics for Covalent Target Identification

Objective: To identify potential protein targets that are covalently modified by this compound.

Methodology:

-

Cell Lysate Incubation: Incubate a relevant cell lysate (e.g., from neuronal or immune cells) with this compound.

-

Proteomic Analysis: Digest the proteins and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Interpretation: Search for peptide fragments with a mass shift corresponding to the addition of the compound. Sequence the modified peptides to identify the exact site of covalent modification.

Caption: A streamlined workflow for the experimental validation of the proposed mechanisms.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, its structural characteristics strongly suggest potential interactions with key biological targets implicated in neurological and inflammatory disorders. The proposed mechanisms—T-type calcium channel blockade, inhibition of inflammatory enzymes, and covalent modification of proteins—provide a solid foundation for future research. The experimental protocols outlined in this guide offer a clear path forward for researchers and drug development professionals to rigorously test these hypotheses and unlock the full therapeutic potential of this intriguing molecule. Further structure-activity relationship (SAR) studies, exploring modifications of both the succinimide ring and the aminoethyl side chain, will be invaluable in optimizing potency, selectivity, and pharmacokinetic properties.

References

-

Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells. PubMed Central. Available at: [Link]

-

Succinimides: Synthesis, reaction and biological activity. ResearchGate. Available at: [Link]

-

Synthesis of Pyrrolidine-2,5-dione Based Anti-inflammatory Drug: In Vitro COX-2, 5-LOX Inhibition and In Vivo Anti-inflammatory Studies. ResearchGate. Available at: [Link]

-

Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. PubMed. Available at: [Link]

-

Characterization of Ring-Opening Reaction of Succinimide Linker in ADCs Based on Imaging Capillary Isoelectric Focusing (iCIEF). Creative Biolabs. Available at: [Link]

-

Anticonvulsant drugs: mechanisms of action. PubMed. Available at: [Link]

-

Block of cloned human T-type calcium channels by succinimide antiepileptic drugs. PubMed. Available at: [Link]

-

Research progress in biological activities of succinimide derivatives. PubMed. Available at: [Link]

-

General Michael addition and hydrolytic pathways of maleimides and thiosuccinimides. Wiley Online Library. Available at: [Link]

-

Did Amino Acid Side Chain Reactivity Dictate the Composition and Timing of Aminoacyl-tRNA Synthetase Evolution? PubMed Central. Available at: [Link]

-

How Do Succinimide Anticonvulsants Work? RxList. Available at: [Link]

-

Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. PubMed. Available at: [Link]

-

Synthesis of 1-(2-aminoethyl) pyrrolidione-2,5-dione ligand. ResearchGate. Available at: [Link]

-

Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. Available at: [Link]

-

Block of T-Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs. The Journal of Neuroscience. Available at: [Link]

-

Reactions of N-hydroxysulfosuccinimide active esters. PubMed. Available at: [Link]

-

Organocatalytic asymmetric Michael addition of α-alkylidene succinimides to nitrostyrenes. Royal Society of Chemistry. Available at: [Link]

-

Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase. Royal Society of Chemistry. Available at: [Link]

-

Low threshold T-type calcium channels as targets for novel epilepsy treatments. PubMed Central. Available at: [Link]

-

On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. PubMed Central. Available at: [Link]

-

Anticonvulsant. Wikipedia. Available at: [Link]

-

Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. MDPI. Available at: [Link]

-

Drug–Receptor Interactions. MSD Manual Professional Edition. Available at: [Link]

-

1-(2-diethylaminoethyl)pyrrolidine-2,5-dione. Chemsrc. Available at: [Link]

-

A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. Available at: [Link]

-

Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. ResearchGate. Available at: [Link]

-

Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches. MDPI. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]

-

Intramolecular Michael Additions in Uridine Derivatives: Isolation of the Labile 5′O-C6 Cyclonucleoside. ACS Omega. Available at: [Link]

-

Effect of side chain location in (2-aminoethyl)-aminomethyl-2-phenylquinolines as antitumor agents. PubMed. Available at: [Link]

-

The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond. PubMed Central. Available at: [Link]

-

Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. ACS Publications. Available at: [Link]

-

Deciphering the Dance of Drug-Receptor Interactions. PharmaFeatures. Available at: [Link]

-

1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]pyrrolidine-2,5-dione. PubChem. Available at: [Link]

-

Antiepileptics: Nursing Pharmacology. YouTube. Available at: [Link]

-

Synthesis And Antioxidant Activity Of Succinimide Derivative''. IJRPR. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS - Unipa. Available at: [Link]

-

Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. Available at: [Link]

-

T-type Calcium Channel Blockers as Neuroprotective Agents. PubMed Central. Available at: [Link]

-

1H-Pyrrole-2,5-dione. NIST WebBook. Available at: [Link]

-

Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PubMed Central. Available at: [Link]

-

1-(2-aminoéthyl)pyrrolidine. Chem-Impex. Available at: [Link]

-

Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. Available at: [Link]

-

Identification of succinimide sites in proteins by N-terminal sequence analysis after alkaline hydroxylamine cleavage. PubMed. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 8. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of Ring-Opening Reaction of Succinimide Linker in ADCs Based on Imaging Capillary Isoelectric Focusing (iCIEF) - Creative Biolabs [creative-biolabs.com]

- 12. Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Importance of 1-(2-Aminoethyl)pyrrolidine-2,5-dione

An In-depth Technical Guide on the Synthesis of 1-(2-Aminoethyl)pyrrolidine-2,5-dione

This guide provides a comprehensive, technically-grounded exploration of the synthetic pathways to this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to elucidate the mechanistic rationale behind the synthesis, ensuring a deep and applicable understanding of the process.

This compound, also known as N-(2-Aminoethyl)succinimide, is a heterocyclic building block of significant value in chemical and pharmaceutical sciences. Its utility stems from its bifunctional nature, featuring a terminal primary amine and a succinimide ring system. This unique architecture makes it an excellent chemical intermediate for creating more complex molecules and biologically active compounds.[1][2] The primary amine serves as a versatile nucleophilic handle for derivatization, while the succinimide moiety can participate in various coupling and ring-opening reactions, making it a crucial component in the synthesis of novel ligands, bioconjugates, and polymers.

The Primary Synthesis Pathway: Condensation of Succinic Anhydride and Ethylenediamine

The most direct and industrially prevalent method for synthesizing this compound is the condensation reaction between succinic anhydride and ethylenediamine.[3][4] This approach is favored for its efficiency, high atom economy, and operational simplicity.

Mechanistic Causality

The synthesis proceeds through a two-step sequence, grounded in fundamental principles of nucleophilic acyl substitution and condensation chemistry.

-

Ring-Opening Amidation: The reaction is initiated by the nucleophilic attack of one of the primary amine groups of ethylenediamine on a carbonyl carbon of succinic anhydride.[5][6] This attack opens the anhydride ring, forming a stable amic acid intermediate (N-(2-aminoethyl)succinamic acid).

-

Intramolecular Cyclization and Dehydration: The crucial step for forming the desired five-membered ring is the intramolecular cyclization of the amic acid intermediate. Upon heating, the terminal carboxylic acid and the newly formed amide undergo a dehydration reaction, eliminating a molecule of water and forming the stable succinimide ring.[4][7]

A critical experimental parameter is the use of a molar excess of ethylenediamine. This strategic choice kinetically favors the mono-acylation of ethylenediamine, thereby minimizing the formation of the undesired bis-succinimide byproduct, N,N'-ethylene-bis(succinimide).[8]

Figure 1: Mechanistic workflow for the synthesis of this compound.

Validated Experimental Protocol

This protocol is a robust method for achieving high yields of the target compound.

Materials & Equipment:

-

Succinic Anhydride

-

Ethylenediamine

-

Absolute Ethanol

-

Diethyl Ether (for washing)

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirring

-

Filtration apparatus (Büchner funnel)

-

Desiccator

Procedure:

-

In a round-bottom flask, dissolve succinic anhydride (1.0 molar equivalent) in a suitable volume of absolute ethanol with stirring.[7]

-

In a separate beaker, dissolve ethylenediamine (a 1:1 molar ratio is reported, though excess is often used to prevent side products) in absolute ethanol.[7]

-

Add the ethylenediamine solution to the succinic anhydride solution.[7]

-

Heat the reaction mixture to reflux (approximately 85°C) for a period of 45 minutes to 4 hours, during which a precipitate will form.[7]

-

After the reflux period, cool the reaction mixture to room temperature to allow for complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected white solid with cold diethyl ether to remove any unreacted starting materials and impurities.[7]

-

Dry the final product in a desiccator to obtain this compound.[7]

Key Performance Indicators

The following table summarizes typical quantitative data for this synthesis.

| Parameter | Value | Source |

| Molar Ratio (Anhydride:Amine) | 1:1 (as reported in one specific prep) | [4][7] |

| Solvent | Absolute Ethanol | [4][7] |

| Reaction Temperature | Reflux (~85°C) | [4][7] |

| Reaction Time | 45 minutes | [4][7] |

| Reported Yield | 87.5% | [4][7] |

| Melting Point | 132-134 °C | [4][7] |

Purification and Structural Verification

Ensuring the purity and confirming the identity of the final product is a cornerstone of scientific integrity.

Purification Strategy

For most applications, the product obtained after filtration and washing is of sufficient purity. However, for applications requiring higher purity, the following methods can be employed:

-

Recrystallization: The crude product can be recrystallized from absolute ethanol to yield a highly pure crystalline solid.

-

Vacuum Distillation: For larger scales or to remove stubborn impurities, distillation under reduced pressure is an effective method for purifying succinimide derivatives.[9]

Analytical Characterization

A suite of spectroscopic techniques should be used to validate the structure of the synthesized compound.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expect to see characteristic peaks for N-H stretching (amine), C=O stretching (imide carbonyls), and C-N stretching.

-

UV-Visible Spectroscopy: The UV-Vis spectrum in a suitable solvent will show absorption bands corresponding to π→π* and n→π* electronic transitions of the carbonyl groups.[3]

-

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Provides detailed information about the proton environment, confirming the connectivity of the ethyl and succinimide protons.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing definitive evidence of the target molecule's formation.[4]

Caption: Workflow for product purification and analytical validation.

Safety and Handling

Professional laboratory practice demands strict adherence to safety protocols.

-

Succinic Anhydride: Can cause skin and eye irritation. Handle with gloves and safety glasses.

-

Ethylenediamine: Is corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical splash goggles.

-

Solvents: Ethanol and diethyl ether are flammable. Ensure all heating is performed using spark-free equipment (e.g., heating mantles) and that work is conducted away from open flames.

By understanding the mechanistic underpinnings and adhering to the validated protocols outlined herein, researchers can reliably synthesize high-purity this compound for a wide array of applications in chemical innovation and drug discovery.

References

-

ResearchGate. (n.d.). Synthesis of 1-(2-aminoethyl) pyrrolidione-2,5-dione ligand. Retrieved from [Link]

-

Kadhim, M. M., et al. (2020). Synthesis and spectral analysis of some metal complexes with mixed Schiff base ligands. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Succinimide. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Journal of Physics: Conference Series. Retrieved from [Link]

-

Asian Publication Corporation. (2011). Reaction of Phthalic Anhydride and Ethylenediamine. Retrieved from [Link]

-

YouTube. (2020). Anhydride reacting with amine to synthesize an acid and amide. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of succimide.

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound hydrochloride [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. CN103804269B - A kind of preparation method of succimide - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1-(2-Aminoethyl)pyrrolidine-2,5-dione: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-Aminoethyl)pyrrolidine-2,5-dione, a bifunctional molecule of significant interest in medicinal chemistry and drug development. We will delve into its chemical properties, synthesis, and diverse applications, offering field-proven insights for its effective utilization in research and development.

Core Molecular Attributes

This compound, also known by its CAS number 25660-19-9, is a heterocyclic compound featuring a pyrrolidine-2,5-dione ring system appended with an aminoethyl side chain. This unique structure imparts dual functionality, making it a valuable synthon for the construction of more complex molecular architectures.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O₂ | [1] |

| Molecular Weight | 142.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 25660-19-9 | [1] |

The pyrrolidine-2,5-dione moiety, a succinimide ring, is a well-established pharmacophore found in a variety of biologically active compounds.[2][3] The terminal primary amine on the ethyl side-chain provides a reactive handle for a wide range of chemical modifications, including amidation and reductive amination.

Synthesis and Characterization

The synthesis of this compound is a straightforward and efficient process, typically achieved through the condensation of succinic anhydride with ethylenediamine.[4] This reaction proceeds via the formation of an intermediate amic acid, which then undergoes intramolecular cyclization upon heating to yield the desired product.

Experimental Protocol: Synthesis of this compound

Materials:

-

Succinic anhydride

-

Ethylenediamine

-

Absolute ethanol

-

Diethyl ether

Procedure:

-

Dissolve succinic anhydride (1 molar equivalent) in absolute ethanol with stirring.

-

In a separate flask, dissolve ethylenediamine (1 molar equivalent) in absolute ethanol.

-

Slowly add the ethylenediamine solution to the succinic anhydride solution.

-

Heat the resulting mixture under reflux for 45-60 minutes. A white precipitate should form during this time.

-

Cool the reaction mixture to room temperature.

-

Collect the white precipitate by filtration.

-

Wash the solid with diethyl ether and dry it in a desiccator.

This protocol typically affords the product in high yield and purity.

Caption: Application of this compound as a linker.

Safety and Handling

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a highly valuable and versatile building block for researchers in drug discovery and medicinal chemistry. Its straightforward synthesis, coupled with its dual functionality, provides a robust platform for the development of novel therapeutics, including anticonvulsants, antimicrobials, and advanced bioconjugates like ADCs and PROTACs. A thorough understanding of its chemical properties and reactive handles is key to unlocking its full potential in the design and synthesis of next-generation pharmaceuticals.

References

-

Figure 1. Synthesis of 1-(2-aminoethyl) pyrrolidione-2,5-dione ligand. - ResearchGate. Available at: [Link]

-

(PDF) Pyrrolidine-2,5-dione - ResearchGate. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. Available at: [Link]

-

Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs) - MDPI. Available at: [Link]

-

Are we ready to design oral PROTACs®? - PMC - PubMed Central - NIH. Available at: [Link]

-

Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - MDPI. Available at: [Link]

-

Synthesis and spectral analysis of some metal complexes with mixed Schiff base ligands 1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione (HL1) and (2-hydroxybenzalidine)glycine (HL2) - ResearchGate. Available at: [Link]

-

Safety Data Sheet - Alfa Aesar. Available at: [Link]

-

Organic compounds - MassBank. Available at: [Link]

-

FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl) - NICNAS. Available at: [Link]

-

1-(2-(Ethyl(m-tolyl)amino)ethyl)pyrrolidine-2,5-dione - PubChem. Available at: [Link]

-

Pyrrolidine-2,5-dione - PMC - NIH. Available at: [Link]

-

List of miscellaneous 5-HT2A receptor agonists - Wikipedia. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(2-Aminoethyl)pyrrolidine-2,5-dione

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Aminoethyl)pyrrolidine-2,5-dione (also known as N-(2-aminoethyl)succinimide), a bifunctional molecule of significant interest in chemical synthesis, bioconjugation, and materials science. In the absence of extensive published quantitative solubility data for this specific compound, this guide establishes a robust predictive framework based on its molecular structure and the known properties of its constituent moieties: the succinimide ring and the ethylamine side chain. We present a detailed exploration of the theoretical underpinnings of its solubility in various solvent classes, the critical influence of pH on its aqueous solubility, and provide field-proven, step-by-step protocols for the empirical determination of both thermodynamic and kinetic solubility. This document is intended to be an essential resource for researchers, chemists, and drug development professionals, enabling them to effectively utilize this compound in their work by providing the necessary tools to predict, measure, and modulate its solubility.

Introduction: Understanding the Molecule

This compound is a compound that merges the structural features of a cyclic imide (succinimide) and a primary amine. This unique combination imparts a desirable set of properties, making it a valuable building block in a variety of applications. The succinimide ring provides a stable scaffold, while the primary amine of the ethylamine side chain offers a reactive site for further functionalization.

A fundamental understanding of the solubility of this compound is paramount for its effective application. In drug development, solubility directly impacts bioavailability and formulation strategies. In chemical synthesis, it dictates the choice of reaction media and purification methods. This guide aims to provide a deep dive into the solubility profile of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent compound, succinimide, is presented in Table 1.

| Property | This compound | Succinimide (Pyrrolidine-2,5-dione) |

| Molecular Formula | C₆H₁₀N₂O₂ | C₄H₅NO₂[1] |

| Molecular Weight | 142.16 g/mol | 99.09 g/mol [1] |

| Melting Point | 132-134 °C[2] | 125-127 °C[3] |

| pKa | Not experimentally determined (amine ~9-10, imide ~9.5) | 9.5[3] |

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. The structure of this compound suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of two carbonyl groups and a primary amine allows for hydrogen bonding with protic solvents. The lone pairs on the oxygen and nitrogen atoms can act as hydrogen bond acceptors, while the N-H protons of the amine can act as hydrogen bond donors. Therefore, good solubility is anticipated in polar protic solvents. A publication describing its synthesis indicates its solubility in absolute ethanol[4]. The parent compound, succinimide, is soluble in water and ethanol[3].

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents can act as hydrogen bond acceptors but not donors. The carbonyl groups of the succinimide ring are expected to interact favorably with these solvents. A Schiff base derivative of this compound has been shown to be soluble in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), suggesting that the parent compound is also likely to be soluble in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the polar nature of the molecule, with its multiple heteroatoms and potential for hydrogen bonding, poor solubility is expected in nonpolar solvents. The parent succinimide is insoluble in ether and chloroform[3].

The Critical Role of pH in Aqueous Solubility

The primary amine group on the ethylamine side chain of this compound is basic. This means that in aqueous solutions, its solubility will be highly dependent on the pH.

In acidic conditions (low pH), the primary amine will be protonated to form a cationic ammonium salt:

R-NH₂ + H⁺ ⇌ R-NH₃⁺

This protonated form is significantly more polar and will exhibit much higher aqueous solubility compared to the neutral molecule. Conversely, in neutral to basic conditions (higher pH), the amine will be in its less soluble, neutral form. This pH-dependent solubility is a critical consideration in applications such as drug formulation for oral administration, where the compound will encounter the acidic environment of the stomach and the more neutral environment of the intestines.

Experimental Determination of Solubility

Given the lack of specific quantitative solubility data in the public domain, empirical determination is essential for any research or development activities. The following are detailed, field-proven protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a saturated solution at a given temperature.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached.

-

-

Sample Separation:

-

After equilibration, carefully remove the vials and allow any undissolved solid to settle.

-

Separate the saturated solution from the excess solid by filtration through a 0.45 µm filter or by centrifugation at high speed. This step is critical to avoid aspirating any solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Analyze the saturated filtrate and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated filtrate. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

-

Kinetic Solubility

Kinetic solubility is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution when diluted into an aqueous buffer. It provides an indication of how a compound will behave when rapidly transitioning from a high-concentration organic solution to an aqueous environment.

Protocol:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Dilution and Precipitation:

-

Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well.

-

Mix thoroughly and allow to stand at room temperature for a defined period (e.g., 1-2 hours).

-

-

Analysis:

-

Measure the turbidity of the solution using a nephelometer or a plate reader capable of measuring absorbance. An increase in turbidity indicates precipitation.

-

Alternatively, the solution can be filtered or centrifuged, and the concentration of the dissolved compound in the supernatant can be quantified by HPLC-UV or LC-MS against a calibration curve.

-

Visualizing the Process

To aid in the understanding of the experimental workflow for determining thermodynamic solubility, the following diagram is provided.

Sources

An In-Depth Technical Guide to the Stability and Storage of 1-(2-Aminoethyl)pyrrolidine-2,5-dione

Abstract

1-(2-Aminoethyl)pyrrolidine-2,5-dione, a key heterocyclic building block, is instrumental in the synthesis of novel therapeutics and advanced polymers. Its core structure, a succinimide ring attached to an aminoethyl side chain, confers valuable reactivity but also introduces specific stability challenges. Mismanagement of this compound can lead to degradation, compromising experimental outcomes and the integrity of resulting products. This guide provides a comprehensive analysis of the factors governing the stability of this compound, outlines its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals to ensure the compound's purity, reactivity, and shelf-life.

Introduction: The Significance of a Versatile Scaffold

This compound is a derivative of succinimide, a five-membered lactam ring. This compound serves as a vital intermediate in medicinal chemistry and materials science.[1] Its bifunctional nature—a reactive primary amine and a succinimide ring that can be further functionalized—makes it a valuable precursor for a wide range of molecules.

Notably, the pyrrolidine-2,5-dione scaffold is a privileged structure in drug discovery, forming the core of compounds with anticonvulsant, anti-inflammatory, and antimicrobial activities.[2] The synthesis of this intermediate is typically achieved through the reaction of succinic anhydride with ethylenediamine.[3] Given its role as a foundational starting material, maintaining its chemical integrity from procurement to application is paramount.

Physicochemical Properties

A clear understanding of the compound's fundamental properties is the first step toward ensuring its stability. The hydrochloride salt is a common commercial form.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₆H₁₀N₂O₂ | PubChem |

| Molecular Weight | 142.16 g/mol | PubChem |

| CAS Number | 1211465-79-0 (hydrochloride salt) | Chem-Impex[1] |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in water and polar organic solvents | Inferred |

Core Principles of Stability: Causality and Control

The stability of this compound is primarily dictated by the chemical susceptibility of its succinimide ring. Several environmental factors can trigger degradation, each rooted in specific chemical principles.

Hydrolysis: The Primary Degradation Pathway

The most significant threat to the compound's integrity is the hydrolysis of the imide bonds within the succinimide ring. This reaction is catalyzed by the presence of water and is highly influenced by pH.

-

Mechanism: Nucleophilic attack by a water molecule on one of the carbonyl carbons of the imide ring leads to the formation of a tetrahedral intermediate. This intermediate then collapses, breaking a carbon-nitrogen bond and opening the ring to form N-(2-aminoethyl)succinamic acid, an amic acid derivative.

-

Causality (pH-Dependence):

-

Alkaline Conditions (pH > 7): Hydrolysis is significantly accelerated under basic conditions. The hydroxide ion (OH⁻) is a more potent nucleophile than water, leading to rapid ring-opening. Even mildly alkaline conditions can promote degradation.

-

Acidic Conditions (pH < 7): While more stable than in basic media, the succinimide ring can still undergo hydrolysis under acidic conditions, albeit at a slower rate. Low pH environments are generally preferred for maximizing the stability of succinimide-containing molecules in solution.[4]

-

-

Field Insight: The presence of the primary amine on the ethyl side chain can create a local microenvironment with a basic character, potentially auto-catalyzing hydrolysis if moisture is present. Therefore, maintaining a scrupulously dry environment is non-negotiable.

Temperature

As with most chemical reactions, the rate of degradation is temperature-dependent.

-

Causality: Increased thermal energy raises the kinetic energy of molecules, increasing the frequency and energy of collisions. This overcomes the activation energy barrier for hydrolysis and other potential degradation reactions more readily. While some N-substituted succinimides can be synthesized via thermal imidization, excessive or prolonged heat can also lead to decomposition.[2]

-

Field Insight: Commercial suppliers often recommend refrigerated storage (e.g., 2°C to 8°C) to minimize thermal degradation over time.[1] This simple measure is one of the most effective ways to prolong the shelf-life of the solid compound.

Moisture and Atmosphere

Moisture is the key reactant in the primary hydrolytic degradation pathway.

-

Causality: As a solid, the compound is hygroscopic and can absorb ambient moisture from the atmosphere. This absorbed water can initiate hydrolysis even in the solid state, leading to a gradual loss of purity.

-

Field Insight: Storing the compound in a desiccator over a drying agent (e.g., silica gel, Drierite™) provides an excellent secondary barrier against moisture. For long-term storage or for highly sensitive applications, backfilling the container with an inert gas like argon or nitrogen can also displace oxygen and moisture, offering maximal protection.

Visualization of Degradation and Workflow

Visual models are essential for conceptualizing the processes that must be controlled.

Caption: Primary hydrolytic degradation pathway of the compound.

Recommended Storage and Handling: A Self-Validating System

A robust storage and handling protocol is a self-validating system; it inherently minimizes the opportunities for degradation, ensuring the compound you use is the compound you intended to use.

Summary of Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Minimizes thermal energy, slowing the rate of all potential degradation reactions.[1] |

| Atmosphere | Dry; Inert (Argon/Nitrogen) for long-term | Prevents exposure to atmospheric moisture, the key reactant for hydrolysis. |

| Container | Tightly sealed, amber glass or opaque vial | Prevents moisture ingress and protects from potential photolytic degradation. |

| Location | Desiccator (with active desiccant) | Provides a secondary barrier against ambient humidity. |

Handling Protocol

-

Receiving and Initial Aliquoting:

-

Upon receipt, visually inspect the container seal for integrity.

-

Before opening for the first time, allow the container to equilibrate to room temperature for at least 30-60 minutes inside a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold solid.

-

In a controlled, low-humidity environment (e.g., a glove box or under a stream of dry nitrogen), immediately aliquot the bulk material into smaller, single-use vials. This is the most important "field-proven" step to protect the primary stock from repeated exposure to the atmosphere.

-

-

Preparation of Solutions:

-

Prepare solutions fresh for each experiment whenever possible.

-

If using aqueous buffers, opt for a slightly acidic pH (e.g., pH 5.0-6.5) to maximize stability in solution.[4] Avoid basic buffers.

-

For organic synthesis, use high-purity, anhydrous solvents.

-

-

Safety and Personal Protective Equipment (PPE):

-

Always handle the compound in a well-ventilated fume hood.

-

Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

The hydrochloride salt is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Experimental Protocol: Validating Compound Stability

Researchers must have a method to validate the stability of their own samples, especially if a stock has been stored for an extended period or if degradation is suspected. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Stability Study Workflow

Caption: Workflow for an accelerated stability assessment study.

Step-by-Step HPLC Methodology

-

Preparation of Standards and Samples:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water). This is your T=0 standard.

-

Dilute the stock solution into different aqueous buffers (e.g., pH 5.0 acetate, pH 7.4 phosphate, pH 9.0 borate) to a final concentration of 0.1 mg/mL.

-

Incubate these sample solutions at various temperatures (e.g., 4°C, 25°C, 40°C).

-

-

HPLC-UV Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (for the imide chromophore).

-

Injection Volume: 10 µL.

-

-

Data Collection and Analysis:

-

At specified time points (e.g., 0, 4, 8, 24 hours; 7, 14, 30 days), inject samples onto the HPLC.

-

Record the peak area of the parent compound. The hydrolysis product, being more polar, will typically have a shorter retention time.

-

Calculate the percentage of the parent compound remaining at each time point relative to T=0.

-

Plot the percentage remaining versus time for each condition to determine the degradation kinetics.

-

Conclusion

The utility of this compound in scientific research is directly tied to its chemical purity. Its primary liability—the susceptibility of the succinimide ring to hydrolysis—is a manageable risk. By understanding the underlying chemical principles and implementing a rigorous system of control over temperature, moisture, and pH, researchers can ensure the long-term stability and reliability of this critical chemical intermediate. The protocols outlined in this guide provide a robust framework for achieving this goal, thereby safeguarding the integrity of experimental data and the quality of synthesized products.

References

- Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Maleimides, Succinimides, and Their Derivatives. In The Chemistry of Amides (pp. 879-964). John Wiley & Sons, Ltd. (General reference for succinimide chemistry)

- Yu, M., Huang, X., & Gao, F. (2012). Pyrrolidine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2738. (Provides context on the pyrrolidine-2,5-dione structure)

-

ResearchGate. (n.d.). Synthesis of 1-(2-aminoethyl) pyrrolidione-2,5-dione ligand. Retrieved from [Link][3]

-

Liu, D., et al. (2019). Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography. Analytical Biochemistry, 566, 46-54. [Link][4]

-

Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. [Link][2][5]

-

PubChem. (n.d.). 1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]pyrrolidine-2,5-dione. Retrieved from [Link][6]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. 1-(2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethyl)pyrrolidine-2,5-dione | C12H25N5O2 | CID 104145 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-Aminoethyl)pyrrolidine-2,5-dione

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(2-Aminoethyl)pyrrolidine-2,5-dione, a key intermediate in synthetic and medicinal chemistry. Pyrrolidine-2,5-diones, also known as succinimides, are a class of heterocyclic compounds with significant applications in the development of pharmacologically active agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Introduction and Synthesis Overview

This compound (Molecular Formula: C₆H₁₀N₂O₂) is synthesized via the reaction of succinic anhydride with ethylenediamine.[3][4] This reaction proceeds through the formation of an intermediate amic acid, which then undergoes cyclodehydration to form the target imide.[5] Understanding the spectroscopic signature of this compound is crucial for confirming its identity, purity, and for tracking its incorporation into more complex molecular architectures.

The structural confirmation relies on a synergistic approach, where each spectroscopic technique provides a unique piece of the structural puzzle. IR spectroscopy identifies the key functional groups, NMR spectroscopy maps the proton and carbon framework, and mass spectrometry confirms the molecular weight and provides information on fragmentation patterns.

Caption: Synthesis of this compound.

Molecular Structure

The foundational step in spectroscopic analysis is understanding the molecule's structure. Below is the chemical structure of this compound, highlighting the key functional groups: the five-membered succinimide ring and the primary aminoethyl side chain.

Caption: Chemical structure of the target molecule.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by the distinct vibrational frequencies of its imide and primary amine moieties.

Interpretation: The IR spectrum provides clear evidence for the key structural features. The most prominent bands are the C=O stretching vibrations, characteristic of the succinimide ring.[6] The presence of N-H stretching and bending vibrations confirms the primary amine group at the terminus of the ethyl side chain. The C-N and C-H stretching vibrations further support the overall structure. A representative spectrum can be found in the work by Hassan, Z.M., et al.[7]

Table 1: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400 - 3300 | Medium | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3200 - 3000 | Medium | C-H Stretch | Alkyl (CH₂) |

| ~1770 | Strong | C=O Stretch (asymmetric) | Imide |

| ~1700 | Strong | C=O Stretch (symmetric) | Imide |

| 1650 - 1580 | Medium | N-H Bend (scissoring) | Primary Amine (-NH₂) |

| 1450 - 1350 | Medium | C-H Bend | Alkyl (CH₂) |

| 1300 - 1200 | Medium | C-N Stretch | Amine/Imide |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

Table 2: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 1.5 - 2.0 | Singlet (broad) | 2H | -NH₂ | Amine protons are often broad and their chemical shift is concentration and solvent dependent. |

| ~ 2.7 | Singlet | 4H | -CO-CH₂ -CH₂ -CO- | The two methylene groups in the succinimide ring are chemically equivalent due to symmetry, resulting in a singlet. |

| ~ 2.8 | Triplet | 2H | -CH₂-NH₂ | This methylene group is adjacent to the amine, leading to a downfield shift. It will be split into a triplet by the adjacent -CH₂- group. |

| ~ 3.6 | Triplet | 2H | -N-CH₂ -CH₂- | This methylene group is directly attached to the imide nitrogen, causing the most significant downfield shift. It will be split into a triplet by the adjacent -CH₂- group. |

Carbon-13 (¹³C) NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show four signals, corresponding to the four unique carbon environments.

Table 3: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 30 | -CO-C H₂-C H₂-CO- | The methylene carbons within the succinimide ring. |

| ~ 38 | -C H₂-NH₂ | The terminal methylene carbon attached to the primary amine. |

| ~ 40 | -N-C H₂-CH₂- | The methylene carbon attached to the imide nitrogen. |

| ~ 178 | -C =O | The carbonyl carbons of the imide group, which are highly deshielded. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule.

Expected Molecular Ion: The calculated monoisotopic mass of this compound (C₆H₁₀N₂O₂) is approximately 142.07 g/mol . In an ESI-MS experiment, the compound is expected to be observed as the protonated molecular ion [M+H]⁺ at an m/z of approximately 143.08.

Plausible Fragmentation Pathway: While experimental mass spectra for the target molecule were not found in the initial search, a logical fragmentation pathway can be proposed. A common fragmentation for N-substituted succinimides involves cleavage at the N-alkyl bond.

Caption: Proposed fragmentation of the protonated molecule.

The primary fragmentation would likely be the cleavage of the bond between the imide nitrogen and the ethyl side chain, leading to the formation of a stable succinimide cation at m/z 100.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for sample preparation and analysis are essential.

Synthesis of this compound[3]

-

Dissolve succinic anhydride (1 molar equivalent) in absolute ethanol with stirring.

-

Separately, dissolve ethylenediamine (1 molar equivalent) in absolute ethanol.

-

Add the ethylenediamine solution to the succinic anhydride solution.

-

Heat the mixture under reflux for approximately 45 minutes. A white precipitate should form.

-

Collect the solid product by filtration.

-

Wash the product with diethyl ether and dry it in a desiccator.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

-

IR Spectroscopy: Spectra are typically acquired using an FTIR spectrometer. The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

-

NMR Spectroscopy: The sample should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C spectra are recorded on a high-field NMR spectrometer (e.g., 300-600 MHz).

-

Mass Spectrometry: The sample is dissolved in a volatile solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Conclusion

The combination of IR, NMR, and MS provides an unambiguous characterization of this compound. The IR spectrum confirms the presence of the imide and primary amine functional groups. Predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon skeleton, which can be verified experimentally. Mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation behavior. This comprehensive spectroscopic data set serves as a critical reference for any researcher utilizing this versatile chemical building block in their synthetic endeavors.

References

-

Hassan, Z.M., et al. (2020). Synthesis and spectral analysis of some metal complexes with mixed Schiff base ligands 1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione (HL1) and (2-hydroxybenzalidine)glycine (HL2). Journal of Physics: Conference Series, 1660, 012027. Available at: [Link]

-

ResearchGate. (n.d.). Figure 1. Synthesis of 1-(2-aminoethyl) pyrrolidione-2,5-dione ligand. Available at: [Link]

-

ResearchGate. (2020). Synthesis and spectral analysis of some metal complexes with mixed Schiff base ligands 1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione (HL1) and (2-hydroxybenzalidine)glycine (HL2). Available at: [Link]

-

Yu, M., Huang, X., & Gao, F. (2012). Pyrrolidine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2738. Available at: [Link]

-

ACS Publications. (n.d.). A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes. Organometallics. Available at: [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 1-(2-aminoethyl) pyrrolidine-2,5-dione. Available at: [Link]

-

MDPI. (n.d.). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Available at: [Link]

-

International Journal of Chemical and Physical Sciences. (n.d.). One Pot Green Synthesis of N- substituted Succinimide. Available at: [Link]

-

CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available at: [Link]

-

ResearchGate. (n.d.). Experimental spectroscopic investigations, solute-solvent interactions, topological analysis and biological evaluations of N-(9-Fluorenylmethoxycarbonyloxy)succinimide: An effective agent in anti-breast cancer activity. Available at: [Link]

-

PubMed. (n.d.). Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells. Available at: [Link]

-

Wiley Online Library. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. ijcps.org [ijcps.org]

- 7. researchgate.net [researchgate.net]

The Untapped Potential of 1-(2-Aminoethyl)pyrrolidine-2,5-dione: A Technical Guide for Biochemical Applications

Abstract

This technical guide delves into the biochemical applications of 1-(2-Aminoethyl)pyrrolidine-2,5-dione, a bifunctional molecule poised for innovative uses in bioconjugation, drug delivery, and diagnostics. While not as ubiquitously cited as other crosslinkers, its unique structural features—a terminal primary amine and an N-substituted succinimide ring—offer a versatile chemical handle for researchers. This document provides a comprehensive overview of its synthesis, reactivity, and potential applications, supported by detailed protocols and theoretical frameworks to empower researchers in drug development and biochemical engineering.

Introduction: Unveiling a Versatile Chemical Tool

In the landscape of biochemical reagents, bifunctional linkers are indispensable tools for covalently connecting molecules.[1] this compound is one such molecule, presenting a simple yet potent architecture. It comprises a reactive primary amine at one end of an ethyl chain and a succinimide ring at the other. This structure positions it as a valuable building block for creating more complex molecular architectures.[2] While its primary documented use is as a chemical intermediate in the synthesis of more complex molecules, such as Schiff base ligands for metal complexes, the inherent reactivity of its functional groups suggests a much broader range of applications in biochemistry.[3][4]